

Spectroscopic data of 9H-Carbazol-4-amine (NMR, IR, MS)

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Compound of Interest

Compound Name: 9H-Carbazol-4-amine

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An In-depth Technical Guide to the Spectroscopic Data of 9H-Carbazol-4-amine

This technical guide provides a comprehensive overview of the spectroscopic data for **9H-Carbazol-4-amine**, a significant heterocyclic aromatic compound utilized in the development of novel materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring this data and includes a workflow visualization to facilitate understanding.

Spectroscopic Data

The structural elucidation of **9H-Carbazol-4-amine** is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **9H-Carbazol-4-amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **9H-Carbazol-4-amine**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific NMR data for **9H-Carbazol-4-amine** was not explicitly available in the provided search results. The tables are structured for the inclusion of such data when obtained experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **9H-Carbazol-4-amine**

Frequency (cm^{-1})	Intensity	Assignment
3400-3300	Strong, Broad	N-H Stretch (Amine)
3350-3310	Medium	N-H Stretch (Carbazole)
3100-3000	Medium	Aromatic C-H Stretch
1650-1580	Medium	N-H Bend (Amine)
1600-1475	Medium-Weak	Aromatic C=C Stretch
1335-1250	Strong	C-N Stretch (Aromatic Amine)

Note: The data presented is based on typical vibrational frequencies for aromatic amines and carbazole moieties. Specific peak values for **9H-Carbazol-4-amine** would require experimental

determination.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **9H-Carbazol-4-amine**

m/z	Relative Intensity (%)	Assignment
182	~100	[M] ⁺ (Molecular Ion)
154	Variable	[M-NH ₂] ⁺
127	Variable	[M-NH ₂ -HCN] ⁺

Note: The predicted molecular ion peak for **9H-Carbazol-4-amine** (C₁₂H₁₀N₂) is 182.22 g/mol . Fragmentation patterns are predicted based on the structure.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for carbazole derivatives like **9H-Carbazol-4-amine**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of high-purity **9H-Carbazol-4-amine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]
- For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio.[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

- Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[\[1\]](#)
- For ^1H NMR, acquire data using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.[\[1\]](#)
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ^{13}C , several hundred to thousands of scans may be necessary.[\[1\]](#)

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry **9H-Carbazol-4-amine** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[\[1\]](#)
- Place the mixture into a pellet-pressing die and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

- Use a Fourier-Transform Infrared (FT-IR) spectrometer.[\[1\]](#)
- Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .[\[1\]](#)
- Perform a background scan with an empty sample holder to subtract atmospheric and instrument interferences.

Mass Spectrometry

Sample Preparation:

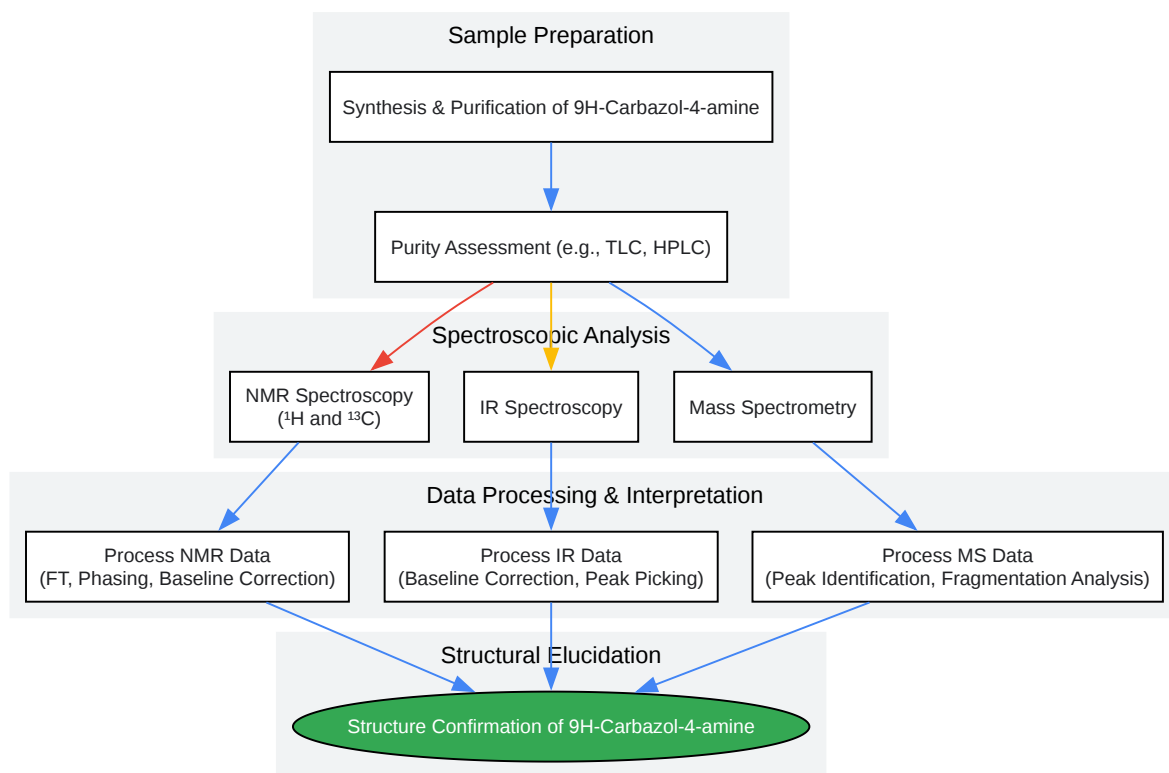
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[\[1\]](#)

Instrumentation and Data Acquisition (Electron Ionization - GC-MS):

- A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for volatile and thermally stable compounds like carbazoles.
- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- The GC separates the compound from the solvent and any impurities.
- The separated compound enters the mass spectrometer, where it is ionized using a standard electron ionization (EI) source (typically 70 eV).
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **9H-Carbazol-4-amine**.



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Caption: Workflow for Spectroscopic Analysis of **9H-Carbazol-4-amine**.

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References

- 1. benchchem.com [benchchem.com]

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